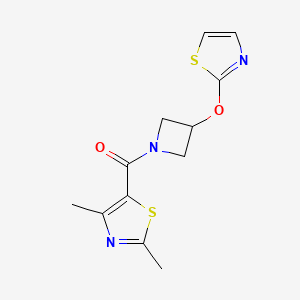
(2,4-Dimethylthiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethylthiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, also known as MTT, is a yellow dye that is widely used in scientific research. MTT is a tetrazolium salt that is used to determine cell viability and proliferation in a variety of cell types. The aim of
Applications De Recherche Scientifique
Microwave-Assisted Synthesis of Heterocyclic Compounds
Research by Mistry and Desai (2006) focused on the microwave-assisted rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, which were evaluated for their antibacterial and antifungal activities. This study underscores the compound's relevance in the development of pharmacologically active agents (K. Mistry & K. R. Desai, 2006).
Antimicrobial and Anticancer Agents
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activities. The study highlights the compound's utility in creating new therapeutic agents against microbial infections and cancer (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Antibacterial Screening of Novel Thiazolyl Pyrazole and Benzoxazole
Landage, Thube, and Karale (2019) conducted a study on the synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole, indicating the compound's significance in the search for new antibacterial agents (V. P. Landage, D. R. Thube, & B. Karale, 2019).
Antipsychotic Activity of Novel Azo Dye/Schiff Base/Chalcone Derivatives
Gopi, Sastry, and Dhanaraju (2017) explored the antipsychotic activity of novel Azo dye/Schiff base/Chalcone derivatives, contributing to the development of new antipsychotic medications (C. Gopi, V. G. Sastry, & M. Dhanaraju, 2017).
Inhibition of Monoamine Oxidases
Abbas et al. (2017) synthesized new chemical entities for the inhibition of monoamine oxidases, targeting neurodegenerative disorders like Parkinson's disease. This research offers insights into the design of therapeutic agents for treating such conditions (N. Abbas et al., 2017).
Propriétés
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-7-10(19-8(2)14-7)11(16)15-5-9(6-15)17-12-13-3-4-18-12/h3-4,9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXFAIVDPXBUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
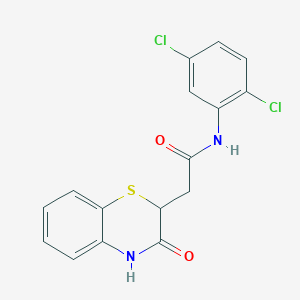
![N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2644218.png)
![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2644220.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2644223.png)


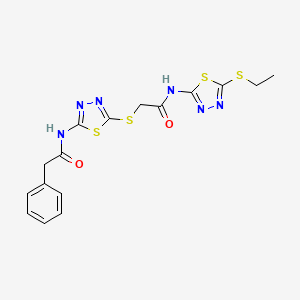
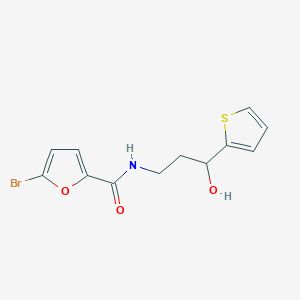
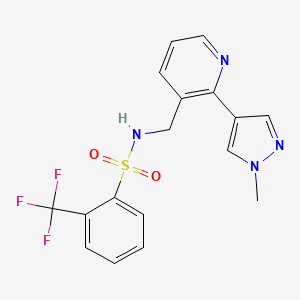
![N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2644235.png)
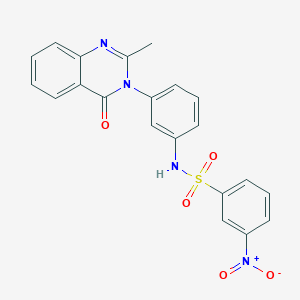

![1-(1,3-benzodioxol-5-ylcarbonyl)-7'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2644239.png)
